

"safety comparison: chloromethyl chlorosulfate vs. chloromethyl methyl ether"

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Compound of Interest

Compound Name: Chloromethyl chlorosulfate

Cat. No.: B1222403

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Safety Comparison: Chloromethyl Chlorosulfate vs. Chloromethyl Methyl Ether

An Objective Guide for Researchers and Drug Development Professionals

Chloromethyl chlorosulfate (CMCS) and chloromethyl methyl ether (CMME) are highly reactive alkylating agents used in chemical synthesis. Despite their utility, both compounds present significant safety concerns that necessitate careful handling and a thorough understanding of their toxicological profiles. This guide provides a detailed comparison of their safety data, supported by experimental findings, to inform risk assessments and ensure safe laboratory practices.

Quantitative Safety Data Summary

The following tables summarize the key toxicological and physical hazard data for **chloromethyl chlorosulfate** and chloromethyl methyl ether.

Table 1: Acute Toxicity Data

Parameter	Chloromethyl Chlorosulfate (CMCS)	Chloromethyl Methyl Ether (CMME)	Source(s)
Oral LD50 (Rat)	372 mg/kg	817 mg/kg	[1][2]
Inhalation LC50 (Rat)	0.05 mg/L (4h, dust/mist) 0.46 mg/L (4h)	55 ppm (7h) / 180 mg/m ³ (7h)	[1][2]
Inhalation LC50 (Mouse)	No data available	1030 mg/m ³ (2h)	[3][4]
Inhalation LC50 (Hamster)	No data available	65 ppm (7h)	[3][5]
Dermal LD50	Harmful in contact with skin (Category 4)	Harmful in contact with skin (Category 4)	[6]

Table 2: Carcinogenicity and Mutagenicity

Classification	Chloromethyl Chlorosulfate (CMCS)	Chloromethyl Methyl Ether (CMME)	Source(s)
IARC Group	No data available (often handled as a potential carcinogen)	Group 1: Carcinogenic to humans	[2][4]
NTP Status	Not listed	Known to be a human carcinogen	[4][7]
EPA Classification	No data available	Group A: Known human carcinogen	[8]
OSHA Regulated	No specific standard, but considered hazardous	Regulated Carcinogen (29 CFR 1910.1006)	[2][9]
GHS Classification	Carcinogenicity Category 1A or 1B (May cause cancer)	Carcinogenicity Category 1A (May cause cancer)	[6]
Mutagenicity	No data available	Positive in Ames test, enhances virus-induced cell transformation	[7]

Table 3: Physical and Chemical Hazards

Property	Chloromethyl Chlorosulfate (CMCS)	Chloromethyl Methyl Ether (CMME)	Source(s)
Physical State	Liquid	Colorless liquid	[10]
GHS Hazard Statements	H302: Harmful if swallowed H314: Causes severe skin burns and eye damage H330: Fatal if inhaled H350: May cause cancer	H225: Highly flammable liquid and vapour H302: Harmful if swallowed H330: Fatal if inhaled H350: May cause cancer	[4]
Reactivity	Moisture sensitive. Reacts with water.	Reacts with water and moisture to form hydrochloric acid and formaldehyde. Can form explosive peroxides.	[10]
Flammability	Not classified as flammable, but may intensify fire (oxidizer)	Highly flammable (Flash Point: <0°C)	[5][11]
Corrosivity	Causes severe skin burns and eye damage. Corrosive to metals.	Corrosive. Causes severe skin and eye irritation/burns.	[9][12]

Experimental Protocols

Detailed protocols for the specific toxicological studies on these compounds are often proprietary. However, they generally follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).

Acute Inhalation Toxicity (OECD 403 / EPA OPPTS 870.1300)

This test is designed to determine the median lethal concentration (LC50) of a substance after a single, short-term inhalation exposure.

- **Test Animals:** Typically, young adult rats (e.g., Wistar or Sprague-Dawley) of both sexes are used.
- **Exposure Chamber:** Animals are housed individually in whole-body or nose-only inhalation chambers. The atmosphere within the chamber is carefully controlled for temperature, humidity, and airflow.
- **Test Substance Generation:** The test chemical is generated as a vapor or aerosol at several predetermined concentrations. The concentration in the breathing zone of the animals is precisely measured throughout the exposure period.
- **Exposure:** Animals are exposed to the test substance for a fixed duration, commonly 4 hours for OECD guidelines or as specified in the study (e.g., 7 hours for some CMME studies)[3][13]. A control group is exposed to filtered air under identical conditions.
- **Observation Period:** Following exposure, animals are observed for a period of 14 days. Observations include clinical signs of toxicity, body weight changes, and mortality.
- **Data Analysis:** The LC50 value is calculated using statistical methods (e.g., probit analysis) to determine the concentration expected to cause death in 50% of the test animals. A gross necropsy is performed on all animals at the end of the study.

Carcinogenicity Bioassay (Based on OECD 451/453)

Long-term carcinogenicity studies in rodents are the primary method for identifying potential human carcinogens. For a substance like CMME, with known human data, animal studies provide confirmatory evidence and mechanistic insights.

- **Test System:** Typically involves long-term (e.g., 2-year) exposure of rodents (rats and mice).

- **Route of Exposure:** For CMME, inhalation is the most relevant route, mimicking occupational exposure[8].
- **Dose Selection:** At least three dose levels are used, plus a control group. The highest dose is intended to produce some toxicity but not significantly shorten the lifespan from effects other than cancer.
- **Exposure and Observation:** Animals are exposed for a significant portion of their lifespan (e.g., 6 hours/day, 5 days/week for 24 months). They are observed daily for clinical signs of toxicity.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Tissues and organs are examined macroscopically and microscopically by a veterinary pathologist to identify neoplastic (tumorous) and non-neoplastic lesions.
- **Data Interpretation:** The incidence of tumors in the exposed groups is statistically compared to the control group. A significant, dose-related increase in tumors at any site is evidence of carcinogenicity. Epidemiological studies in humans, like the historical prospective cohort studies conducted on CMME-exposed workers, follow a different protocol, tracking cancer incidence in an exposed population over time and comparing it to a non-exposed group[14][15][16].

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

- **Test Strains:** The assay uses several strains of bacteria, typically *Salmonella typhimurium* and *Escherichia coli*, which have pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*)[17][18][19].
- **Principle:** The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid, allowing them to grow on an amino-acid-deficient medium.
- **Metabolic Activation:** Because bacteria lack the metabolic enzymes found in mammals that can convert a non-mutagenic compound into a mutagenic one, the test is performed both

with and without an external metabolic activation system (usually a rat liver homogenate called S9 fraction)[19].

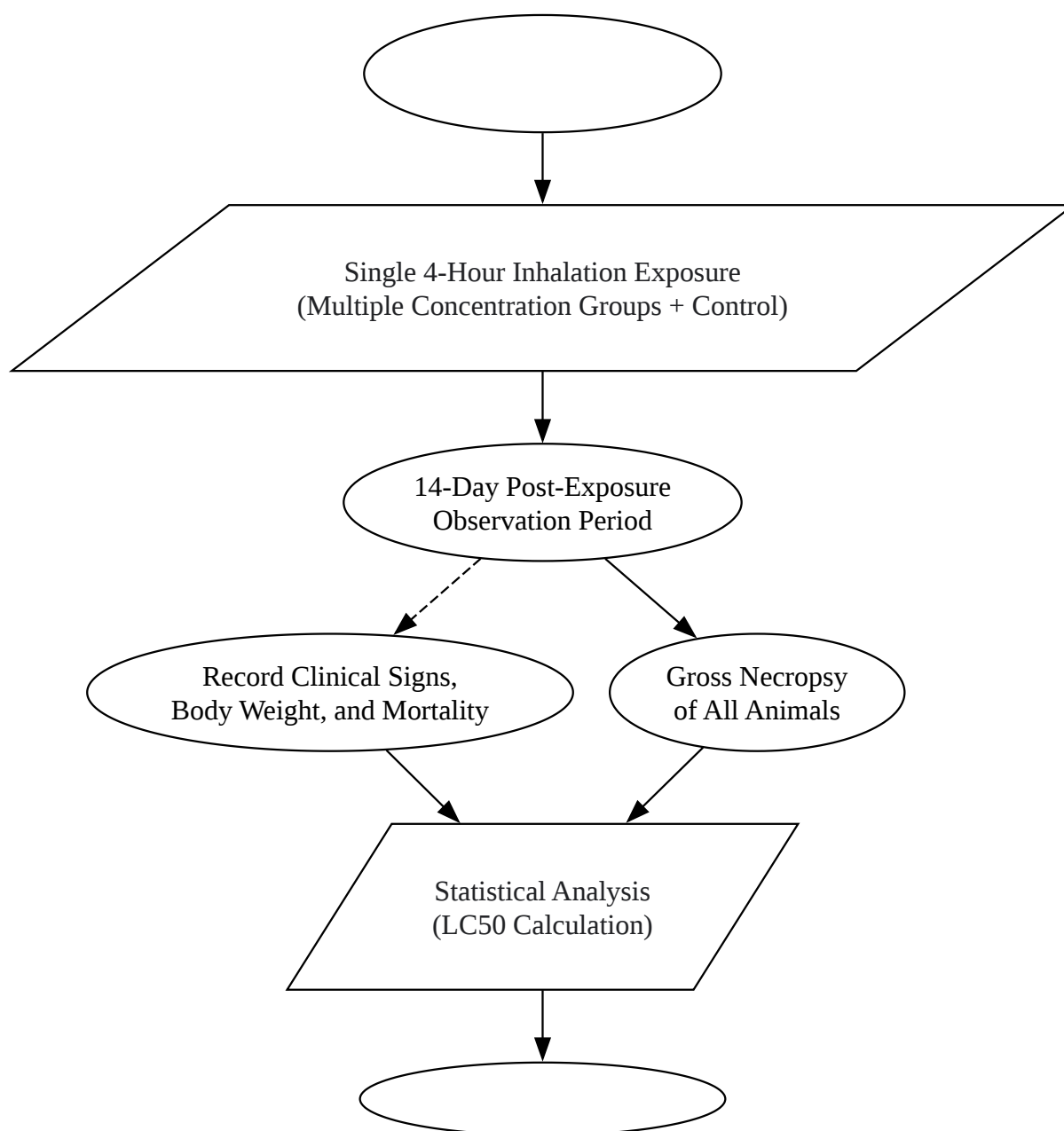
- Procedure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with and without the S9 mix.
- Scoring: After incubation, the number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control[18][20].

Visualizations



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Diagram 1: High-level comparison of primary hazards for CMCS and CMME.



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Diagram 2: A typical workflow for an acute inhalation toxicity study.

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